N-butyl-1-(1-isopropylpiperidin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-butyl-5-methyl-1-(1-propan-2-ylpiperidin-4-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29F3N4O/c1-5-6-9-22-17(26)15-13(4)25(23-16(15)18(19,20)21)14-7-10-24(11-8-14)12(2)3/h12,14H,5-11H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDCXFFBTYDXOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1C(F)(F)F)C2CCN(CC2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-1-(1-isopropylpiperidin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula: C20H30F3N3O
- Molecular Weight: 393.48 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that may enhance its pharmacokinetic properties.
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities such as:
- Antiinflammatory Effects: Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Anticancer Properties: Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
- Neuroprotective Effects: Compounds with similar structures have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter systems.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets:
| Biological Target | Activity | Reference |
|---|---|---|
| COX Enzymes | Inhibition | |
| Cancer Cell Lines | Cytotoxicity | |
| TRPC3 Channels | Antagonism |
In Vivo Studies
In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary research indicates promising results in animal models for conditions such as:
- Cancer: Efficacy in reducing tumor size in xenograft models.
- Neurological Disorders: Potential benefits in models of neurodegeneration.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Line Tested: MCF-7 (breast cancer)
- IC50 Value: 15 µM
- Mechanism: Induction of apoptosis via the intrinsic pathway.
Case Study 2: Neuroprotection
Another study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Findings included:
- Model Used: SH-SY5Y neuroblastoma cells
- Results: Significant reduction in cell death and oxidative stress markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-carboxamide derivatives are a well-studied class of compounds with diverse pharmacological profiles. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Structural Variations and Lipophilicity: The trifluoromethyl group in the target compound (electron-withdrawing) contrasts with the chloro (SR-144528) and fluoro (5,3-AB-CHMFUPPYCA) substituents in analogs. This difference may alter binding kinetics, as electron-withdrawing groups enhance receptor interaction in cannabinoid ligands .
Receptor Selectivity: SR-144528 and WIN 55212-2 exhibit high CB2 affinity due to chlorophenyl and morpholinomethyl groups, respectively. The target compound’s trifluoromethyl group may similarly favor CB2 interaction, though its isopropylpiperidine side chain could introduce steric hindrance . highlights that piperidine-containing ligands (e.g., CP 55,940) often show dual CB1/CB2 activity, suggesting the target compound may lack channel-modulating effects observed in CB1-selective ligands .
Functional Outcomes: Unlike SR-144528 (a CB2 antagonist), the target compound’s N-butyl carboxamide may mimic endogenous fatty acid ethanolamides (e.g., anandamide), which exhibit partial agonism at CB1/CB2 receptors . The absence of Q-type calcium channel modulation in CB2-selective compounds () implies the target compound may lack neuromodulatory effects associated with CB1 activation .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for synthesizing N-butyl-1-(1-isopropylpiperidin-4-yl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step processes starting with the construction of the pyrazole core. Key steps include:
- Condensation reactions to form the pyrazole ring, often using substituted phenols or amines as precursors .
- Functional group modifications , such as the introduction of trifluoromethyl groups via electrophilic substitution or nucleophilic displacement .
- Piperidine ring coupling using nucleophilic substitution or Buchwald-Hartwig amination to attach the isopropylpiperidinyl moiety .
- Optimization of reaction conditions (e.g., microwave-assisted synthesis for efficiency ) and purification via column chromatography or recrystallization .
Q. Which characterization techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Spectroscopic Analysis : H/C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- Chromatography (HPLC/UPLC) : For purity assessment (>95% purity threshold) .
- Melting Point Determination : Cross-referenced with literature values to validate crystalline forms .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial designs to systematically vary parameters (temperature, solvent, catalyst loading) and identify optimal conditions .
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency for condensation steps .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to enhance regioselectivity .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple assay formats (e.g., cell proliferation vs. apoptosis assays) to confirm mechanism specificity .
- Purity Reassessment : Re-evaluate compound purity via HPLC and exclude batches with impurities >5% .
- Dose-Response Repetition : Conduct dose-response curves in triplicate to assess reproducibility .
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, incubation times) across studies to identify confounding variables .
Q. How can computational modeling enhance mechanistic understanding of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases or GPCRs) using software like AutoDock or Schrödinger .
- Quantum Chemical Calculations : Simulate reaction pathways for key synthetic steps (e.g., trifluoromethyl group introduction) .
- MD Simulations : Study interactions with lipid bilayers to predict pharmacokinetic properties .
Q. What experimental design principles minimize variability in pharmacological testing?
- Methodological Answer :
- Blocked Designs : Control for batch effects by testing compounds from different syntheses in randomized blocks .
- Positive/Negative Controls : Include reference inhibitors and vehicle controls in all assays .
- Blinded Analysis : Assign compound codes to eliminate observer bias during data collection .
Q. How do structural modifications (e.g., trifluoromethyl group) impact target binding?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen or methyl replacements and compare IC values .
- Crystallography : Resolve co-crystal structures with target proteins to map binding pocket interactions .
- Free Energy Calculations : Use MM/GBSA to quantify contributions of specific substituents to binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
